REACTION_CXSMILES
|
[CH3:1][N:2]1[C:6]([CH2:7][OH:8])=[N:5][CH:4]=[N:3]1.Cl[C:10]1[C:11]([C:27]([CH3:30])([CH3:29])[CH3:28])=[CH:12][C:13]2[N:14]([C:16]([C:19]3[CH:24]=[C:23]([F:25])[CH:22]=[CH:21][C:20]=3[F:26])=[N:17][N:18]=2)[N:15]=1.[H-].[Na+]>CN(C=O)C.O>[F:26][C:20]1[CH:21]=[CH:22][C:23]([F:25])=[CH:24][C:19]=1[C:16]1[N:14]2[N:15]=[C:10]([O:8][CH2:7][C:6]3[N:2]([CH3:1])[N:3]=[CH:4][N:5]=3)[C:11]([C:27]([CH3:30])([CH3:29])[CH3:28])=[CH:12][C:13]2=[N:18][N:17]=1 |f:2.3|
|
Name
|
|
Quantity
|
0.069 g
|
Type
|
reactant
|
Smiles
|
CN1N=CN=C1CO
|
Name
|
|
Quantity
|
0.1 g
|
Type
|
reactant
|
Smiles
|
ClC=1C(=CC=2N(N1)C(=NN2)C2=C(C=CC(=C2)F)F)C(C)(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
) and the reaction mixture was stirred at room temperature for 40 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the solid that precipitated
|
Type
|
FILTRATION
|
Details
|
was collected by filtration
|
Type
|
WASH
|
Details
|
washed several times with water in the sinter funnel
|
Type
|
CUSTOM
|
Details
|
The solid was recrystallised from ethyl acetate/hexane
|
Reaction Time |
40 min |
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C=C(C=C1)F)C1=NN=C2N1N=C(C(=C2)C(C)(C)C)OCC=2N(N=CN2)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.088 g | |
YIELD: PERCENTYIELD | 65% | |
YIELD: CALCULATEDPERCENTYIELD | 71.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |